diethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate
CAS No.:
Cat. No.: VC15004202
Molecular Formula: C21H26O8
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26O8 |
|---|---|
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | ethyl 2-[5-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-3-propylchromen-7-yl]oxyacetate |
| Standard InChI | InChI=1S/C21H26O8/c1-5-8-15-13(4)20-16(28-12-19(23)26-7-3)9-14(10-17(20)29-21(15)24)27-11-18(22)25-6-2/h9-10H,5-8,11-12H2,1-4H3 |
| Standard InChI Key | OREWUYGISCRXIO-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C2=C(C=C(C=C2OCC(=O)OCC)OCC(=O)OCC)OC1=O)C |
Introduction
Diethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is a complex organic compound belonging to the class of chromene derivatives. It features a chromene core with two ester functionalities, characteristic of diacetate compounds, and incorporates both diethyl and chromene moieties. This structure suggests potential applications in medicinal chemistry and materials science due to the biological activity often associated with chromene derivatives.
Chemical Formula and Molecular Weight
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Chemical Formula: Not explicitly provided in the available sources, but it is expected to be complex due to the presence of multiple carbon and oxygen atoms.
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Molecular Weight: Not specified, but it is substantial due to the presence of multiple functional groups.
Structural Features
| Feature | Description |
|---|---|
| Chromene Core | Fused benzene and pyran ring structure. |
| Ester Functionalities | Two acetyl groups attached via bis(oxy) linkages. |
| Substitutions | Methyl and propyl groups on the chromene ring. |
Synthesis and Reaction Conditions
The synthesis of diethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate typically involves several key steps that require careful control of reaction conditions such as temperature and pH. Techniques like Thin Layer Chromatography (TLC) are used to monitor the progress of the reactions.
Synthesis Steps
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Initial Formation of Chromene Core: This involves the synthesis of the chromene backbone, often through condensation reactions.
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Introduction of Ester Groups: Acetylation reactions are used to introduce the diacetate functionalities.
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Purification: Final purification steps ensure the compound's purity and structural integrity.
Biological Activities and Applications
Chromene derivatives, including diethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate, are known for their diverse biological activities. These include anti-inflammatory and antioxidant effects, which could be attributed to their ability to modulate enzyme activity or receptor interactions.
Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic applications due to biological activity. |
| Materials Science | Use in developing materials with specific properties. |
Research Findings and Mechanisms of Action
Studies have shown that chromene derivatives exhibit various biological activities. The mechanism of action for diethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is largely dependent on its interactions with biological targets. These interactions highlight its potential therapeutic applications and warrant further investigation into its mechanisms of action.
Spectroscopic Analysis
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NMR Spectroscopy: Used to confirm structural integrity and purity.
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Other Spectroscopic Methods: Employed to elucidate reaction pathways and understand chemical reactivity.
Future Directions
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In-depth Mechanistic Studies: To fully understand its biological interactions and therapeutic potential.
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Synthetic Modifications: To explore how structural changes affect its properties and applications.
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